Cas no 2622-37-9 (10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-)
2622-37-9 structure
Product Name:10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
CAS No:2622-37-9
MF:C19H21F3N2S
MW:366.443653821945
CID:264936
PubChem ID:72136
Update Time:2025-04-19
10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-
- N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
- TRIFLUOMEPRAZINE
- 10-[3-(Dimethylamino)-2-methylpropyl]-2-(trifluoromethyl)phenothiazine
- dimethyl-[2-methyl-3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-amine
- Trifluomeprazin
- Trifluomeprazina
- Trifluomeprazinum
- Trifluoromeprazin
- TRIFLUOMEPRAZINE [INN]
- SCHEMBL941053
- NS00114123
- NCGC00181168-01
- UNII-OF4T2241HQ
- TRIFLUOMEPRAZINE [MI]
- DTXSID7048247
- OF4T2241HQ
- Trifluomeprazine [INN:BAN]
- Trifluomeprazinum [INN-Latin]
- CHEMBL1717401
- N,N,2-Trimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine #
- 2622-37-9
- Trifluomeprazina [INN-Spanish]
- 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-(trifluoromethyl)-
- Nortran [as maleate]
- Q27285624
- 10-(3-(Dimethylamino)-2-methylpropyl)-2-(trifluoromethyl)phenothiazine
- 10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-2-(trifluoromethyl)-
- RP-7746
-
- Inchi: 1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3
- InChI Key: ILBBYVOOXMPNTM-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CC(C)CN(C)C
Computed Properties
- Exact Mass: 366.13800
- Monoisotopic Mass: 366.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 31.8A^2
Experimental Properties
- Density: 1.215
- Boiling Point: 435.4°Cat760mmHg
- Flash Point: 217.2°C
- Refractive Index: 1.559
- PSA: 31.78000
- LogP: 5.57080
10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)- Related Literature
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
2. Approaches to the synthesis of 1H-[1]benzothieno[2,3-d]imidazoles and thieno[2,3-d]imidazolesPeter N. Preston,Sudesh K. Sood J. Chem. Soc. Perkin Trans. 1 1976 80
2622-37-9 (10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-) Related Products
- 2804-16-2(N-Desmethyl trifluoperazine dihydrochloride)
- 117-89-5(Trifluoperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent